4-Cyclohexylbutyric acid

Catalog No.
S524718
CAS No.
4441-63-8
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclohexylbutyric acid

CAS Number

4441-63-8

Product Name

4-Cyclohexylbutyric acid

IUPAC Name

4-cyclohexylbutanoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H,11,12)

InChI Key

UVZMNGNFERVGRC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

cyclohexanebutyric acid, cyclohexanebutyric acid, barium salt, cyclohexanebutyric acid, cadmium salt, cyclohexanebutyric acid, cobalt salt, cyclohexanebutyric acid, copper salt, cyclohexanebutyric acid, lead salt, cyclohexanebutyric acid, lithium salt, cyclohexanebutyric acid, maganeese salt, cyclohexanebutyric acid, magnesium salt, cyclohexanebutyric acid, mercury salt, cyclohexanebutyric acid, nickel salt, cyclohexanebutyric acid, potassium salt, cyclohexanebutyric acid, silver salt, cyclohexanebutyric acid, sodium salt, cyclohexanebutyric acid, strontium salt, cyclohexanebutyric acid, zinc salt

Canonical SMILES

C1CCC(CC1)CCCC(=O)O

Description

The exact mass of the compound 4-Cyclohexylbutyric acid is 170.1307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406925. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Growth of Arthrobacter sp. strain CA1

    Scientific Field: Microbiology

    Summary of Application: 4-Cyclohexylbutyric acid is used in the growth of Arthrobacter sp.

    Results or Outcomes: The successful growth of Arthrobacter sp.

Production of Polyhydroxyalkanoates (PHAs)

4-Cyclohexylbutyric acid is an organic compound with the chemical formula C10H18O2C_{10}H_{18}O_2. It consists of a cyclohexyl group attached to a butyric acid moiety, making it a fatty acid derivative. The compound is characterized by its unique structure, which includes a cyclohexane ring and a carboxylic acid functional group. This structure contributes to its physical and chemical properties, including solubility and reactivity. The molecular weight of 4-cyclohexylbutyric acid is approximately 170.25 g/mol, and it is often used in various chemical syntheses and biological applications .

Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols in the presence of acids to form esters.
  • Reduction: It can be reduced to form alcohol derivatives.
  • Halogenation: The compound can undergo halogenation reactions, particularly at the butyric acid part of the molecule.

Specific synthetic pathways have been described in patents, where derivatives are synthesized through processes involving hydrogenation and epoxidation, utilizing catalysts such as ruthenium-phosphine complexes .

4-Cyclohexylbutyric acid has shown potential biological activity, particularly in the field of pharmacology. Research indicates that it may influence metabolic pathways and has been studied for its effects on polyhydroxyalkanoate production by certain bacteria. This suggests potential applications in bioplastics and sustainable materials . Additionally, its structural resemblance to other fatty acids may allow it to interact with lipid metabolism pathways in biological systems.

The synthesis of 4-cyclohexylbutyric acid can be achieved through several methods:

  • Direct Synthesis from Cyclohexanol: Cyclohexanol can be oxidized to cyclohexanone, which is then reacted with butyric acid under acidic conditions.
  • Ester Hydrolysis: Starting from esters derived from cyclohexyl and butyric acid, hydrolysis can yield the free acid.
  • Catalytic Hydrogenation: Using catalysts like palladium or ruthenium, intermediates can be selectively hydrogenated to produce 4-cyclohexylbutyric acid .

4-Cyclohexylbutyric acid finds use in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Polymer Chemistry: Its derivatives are utilized in producing polyhydroxyalkanoates, which are biodegradable plastics.
  • Flavoring Agents: The compound may also be explored for applications in food chemistry due to its fatty acid profile.

Studies on 4-cyclohexylbutyric acid have demonstrated its interaction with biological systems, particularly regarding its role as a substrate for microbial metabolism. Investigations into how it affects microbial growth and polyhydroxyalkanoate production reveal insights into its potential as a bioproduct feedstock. Additionally, its interaction with mammalian cells suggests possible implications for metabolic modulation .

Several compounds share structural similarities with 4-cyclohexylbutyric acid, including:

Compound NameChemical FormulaUnique Features
2-(4-Pentylcyclohexyl)acetic acidC_{13}H_{24}O_2Contains a longer alkyl chain; used in pharmaceuticals
18-Cyclohexyloctadecanoic acidC_{24}H_{46}O_2Longer carbon chain; studied for lipid properties
4-Cycloheptylbutanoic acidC_{11}H_{20}O_2Has a heptyl group instead of cyclohexyl
Cyclopentylbutanoic acidC_{10}H_{18}O_2Contains a cyclopentane ring; different ring size

These compounds highlight the unique cyclohexyl structure of 4-cyclohexylbutyric acid while showcasing variations in chain length and ring size that influence their properties and applications. The distinct characteristics of 4-cyclohexylbutyric acid make it suitable for specific applications that may not be met by these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Exact Mass

170.1307

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

32WI1J2ZOS

Related CAS

2218-80-6 (copper salt)
35542-88-2 (manganese salt)
38582-17-1 (cobalt salt)
38582-18-2 (zinc salt)
3906-55-6 (nickel salt)
55700-14-6 (cadmium salt)
61886-29-1 (hydrochloride salt)
62637-99-4 (lead salt)
62638-00-0 (lithium salt)
62638-02-2 (mercury salt)
62638-03-3 (potassium salt)
62638-04-4 (silver salt)
62638-05-5 (strontium salt)
62669-64-1 (magnesium salt)
62669-65-2 (barium salt)

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (32.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4441-63-8

Wikipedia

Cyclohexanebutanoic acid

General Manufacturing Information

Cyclohexanebutanoic acid: ACTIVE

Dates

Modify: 2023-08-15
1: Van Backer JT, Jordan MR, Leahy DT, Moore JS, Callas P, Dominick T, Cataldo PA. Preemptive Analgesia Decreases Pain Following Anorectal Surgery: A Prospective, Randomized, Double-Blinded, Placebo-Controlled Trial. Dis Colon Rectum. 2018 Jul;61(7):824-829. doi: 10.1097/DCR.0000000000001069. PubMed PMID: 29771804.
2: Brandt C, May TW. Extended-release drug formulations for the treatment of epilepsy. Expert Opin Pharmacother. 2018 Jun;19(8):843-850. doi: 10.1080/14656566.2018.1465561. Epub 2018 Apr 19. Review. PubMed PMID: 29672177.
3: Benzi JRL, Yamamoto PA, Stevens JH, Baviera AM, de Moraes NV. The role of organic cation transporter 2 inhibitor cimetidine, experimental diabetes mellitus and metformin on gabapentin pharmacokinetics in rats. Life Sci. 2018 May 1;200:63-68. doi: 10.1016/j.lfs.2018.03.012. Epub 2018 Mar 15. PubMed PMID: 29551575.
4: Fleet JL, Dixon SN, Kuwornu PJ, Dev VK, Montero-Odasso M, Burneo J, Garg AX. Gabapentin dose and the 30-day risk of altered mental status in older adults: A retrospective population-based study. PLoS One. 2018 Mar 14;13(3):e0193134. doi: 10.1371/journal.pone.0193134. eCollection 2018. PubMed PMID: 29538407; PubMed Central PMCID: PMC5851574.
5: Rowe FJ, Hanna K, Evans JR, Noonan CP, Garcia-Finana M, Dodridge CS, Howard C, Jarvis KA, MacDiarmid SL, Maan T, North L, Rodgers H. Interventions for eye movement disorders due to acquired brain injury. Cochrane Database Syst Rev. 2018 Mar 5;3:CD011290. doi: 10.1002/14651858.CD011290.pub2. Review. PubMed PMID: 29505103.
6: Welsch P, Üçeyler N, Klose P, Walitt B, Häuser W. Serotonin and noradrenaline reuptake inhibitors (SNRIs) for fibromyalgia. Cochrane Database Syst Rev. 2018 Feb 28;2:CD010292. doi: 10.1002/14651858.CD010292.pub2. Review. PubMed PMID: 29489029; PubMed Central PMCID: PMC5846183.
7: Moore A, Derry S, Wiffen P. Gabapentin for Chronic Neuropathic Pain. JAMA. 2018 Feb 27;319(8):818-819. doi: 10.1001/jama.2017.21547. PubMed PMID: 29486015.
8: Wallach JD, Ross JS. Gabapentin Approvals, Off-Label Use, and Lessons for Postmarketing Evaluation Efforts. JAMA. 2018 Feb 27;319(8):776-778. doi: 10.1001/jama.2017.21897. PubMed PMID: 29486013.
9: Rascón-Martínez DM, Guzmán-Sánchez JA, Corral-Urdapilleta NP, Arguelles-Uribe GD, Velázquez-Loeza J, Soto-Palma G, Carrillo-Torres O. Gabapentine 300 mg vs. 450 mg as anesthetic premedication for reactive hypertension, anxiety and analgesia. Gac Med Mex. 2018;154(1):54-61. doi: 10.24875/GMM.17002796. Spanish. PubMed PMID: 29420518.
10: Miao J, Aboagye DE, Chulpayev B, Liu L, Ishkanian G, Kolanuvada B, Alaie D, Petrillo RL. Importance of Regular and Maintenance Therapy Adherence in Neuromyelitis Optica (NMO): Lessons from a Repeating Relapse Case. Am J Case Rep. 2018 Jan 11;19:41-46. PubMed PMID: 29321467; PubMed Central PMCID: PMC5772341.
11: Lee J, Nonaka S, Takayama M, Ezura H. Utilization of a Genome-Edited Tomato (Solanum lycopersicum) with High Gamma Aminobutyric Acid Content in Hybrid Breeding. J Agric Food Chem. 2018 Jan 31;66(4):963-971. doi: 10.1021/acs.jafc.7b05171. Epub 2018 Jan 19. PubMed PMID: 29314836.
12: Marske C, Bernard N, Palacios A, Wheeler C, Preiss B, Brown M, Bhattacharya S, Klapstein G. Fibromyalgia with Gabapentin and Osteopathic Manipulative Medicine: A Pilot Study. J Altern Complement Med. 2018 Apr;24(4):395-402. doi: 10.1089/acm.2017.0178. Epub 2018 Jan 3. PubMed PMID: 29298077.
13: Gerhant A, Dziwota EA, Perzyńska-Starkiewicz A, Derewianka-Polak M, Olajossy M. Vulvodynia and depression - a case study. Psychiatr Pol. 2017 Oct 29;51(5):937-952. doi: 10.12740/PP/67371. Epub 2017 Oct 29. English, Polish. PubMed PMID: 29289972.
14: Masuda R, Ajimi J, Murata T. Pharmacotherapy for Neuropathic Pain in Japan. J Nippon Med Sch. 2017;84(6):258-267. doi: 10.1272/jnms.84.258. Review. PubMed PMID: 29279555.
15: Nevitt SJ, Sudell M, Weston J, Tudur Smith C, Marson AG. Antiepileptic drug monotherapy for epilepsy: a network meta-analysis of individual participant data. Cochrane Database Syst Rev. 2017 Dec 15;12:CD011412. doi: 10.1002/14651858.CD011412.pub3. Review. PubMed PMID: 29243813.
16: Mason BJ, Quello S, Shadan F. Gabapentin for the treatment of alcohol use disorder. Expert Opin Investig Drugs. 2018 Jan;27(1):113-124. doi: 10.1080/13543784.2018.1417383. Epub 2017 Dec 23. Review. PubMed PMID: 29241365; PubMed Central PMCID: PMC5957503.
17: Tinsbloom B, Muckler VC, Stoeckel WT, Whitehurst RL, Morgan B. Evaluating the Implementation of a Preemptive, Multimodal Analgesia Protocol in a Plastic Surgery Office. Plast Surg Nurs. 2017 Oct/Dec;37(4):137-143. doi: 10.1097/PSN.0000000000000201. PubMed PMID: 29210970.
18: Peckham AM, Fairman KA, Sclar DA. Call for increased pharmacovigilance of gabapentin. BMJ. 2017 Nov 30;359:j5456. doi: 10.1136/bmj.j5456. PubMed PMID: 29191838.
19: Yepes G, Guitart X, Rea W, Newman AH, Allen RP, Earley CJ, Quiroz C, Ferré S. Targeting hypersensitive corticostriatal terminals in restless legs syndrome. Ann Neurol. 2017 Dec;82(6):951-960. doi: 10.1002/ana.25104. Epub 2017 Dec 7. PubMed PMID: 29171915; PubMed Central PMCID: PMC5739944.
20: Han C, Kuang MJ, Ma JX, Ma XL. The Efficacy of Preoperative Gabapentin in Spinal Surgery: A Meta-Analysis of Randomized Controlled Trials. Pain Physician. 2017 Nov;20(7):649-661. Review. PubMed PMID: 29149144.

Explore Compound Types